molecular formula C11H15N3O B1526804 1-(3-amino-2-methylphenyl)tetrahydropyrimidin-2(1H)-one CAS No. 1249787-17-4

1-(3-amino-2-methylphenyl)tetrahydropyrimidin-2(1H)-one

Cat. No. B1526804
M. Wt: 205.26 g/mol
InChI Key: GQBDFWSSRWUMFB-UHFFFAOYSA-N
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Description

1-(3-Amino-2-methylphenyl)tetrahydropyrimidin-2(1H)-one (hereafter referred to as “AMPTP”) is a synthetic compound with a wide range of applications in the scientific research field. It is a member of the tetrahydropyrimidinone family, and its structure consists of a five-membered heterocyclic ring system with an amine group attached to the 3-position of the ring. AMPTP is a versatile compound that has been used in various laboratory experiments, ranging from biochemistry to pharmacology.

Scientific Research Applications

Anticancer Activities and Mechanism of Action

Compounds derived from 3,4-dihydropyrimidin-2(1H)-one (DHPMs) exhibit significant biological activities, including anticancer potential. For instance, the synthesis and characterization of DHPMs revealed that the introduction of an aryl chain and a low electron-donating group enhance anti-proliferative potency against tumor cells. This suggests a promising direction for designing novel antitumor drugs, especially for treating glioma, with pharmacophore studies providing guidance for further development (Liu et al., 2019).

Synthesis and Biological Activities of Novel Derivatives

Research into pyrimidine derivatives, including dihydropyrimidin-2(1H)-one/-thione, has highlighted their pharmacological importance due to diverse biological activities such as antiviral, antibacterial, and anti-inflammatory effects. New derivatives have been synthesized to explore their potential therapeutic applications, including cardiovascular and antitumor activities. This ongoing investigation aims to contribute to the heterocyclic compounds' class with notable biological activities (Önal et al., 2008).

Innovative Synthesis Techniques

Recent studies have also focused on green chemistry approaches to synthesize dihydropyrimidin-2(1H)-one derivatives. For example, using glycine nitrate (GlyNO3) ionic liquid as a green catalyst facilitates the multicomponent synthesis of these compounds, demonstrating an environmentally friendly, efficient, and reusable method that holds significant promise for large-scale production (Sharma et al., 2012).

Supramolecular Assemblies and Heterocyclic Synthesis

The exploration of pyrimidine derivatives extends into the realm of supramolecular chemistry, where novel pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, forming complex 2D and 3D networks through extensive hydrogen-bonding interactions. These studies not only contribute to our understanding of molecular interactions but also open new avenues for the design of materials with specific properties (Fonari et al., 2004).

properties

IUPAC Name

1-(3-amino-2-methylphenyl)-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8-9(12)4-2-5-10(8)14-7-3-6-13-11(14)15/h2,4-5H,3,6-7,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBDFWSSRWUMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-amino-2-methylphenyl)tetrahydropyrimidin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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